molecular formula C12H10N2O3 B13215318 3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile

3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile

Cat. No.: B13215318
M. Wt: 230.22 g/mol
InChI Key: PBFGMAIVKBPGAT-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile is an organic compound characterized by a cyclopropyl group, a nitrophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile typically involves the reaction of cyclopropyl ketones with nitrophenyl derivatives under controlled conditions. One common method involves the use of phase transfer catalysts to facilitate the reaction between cyclopropyl ketones and nitrophenyl chlorides . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclopropyl ketones and nitrophenyl oxides.

    Reduction: Formation of cyclopropyl amines and nitrophenyl amines.

    Substitution: Formation of substituted nitriles and corresponding amides or esters.

Scientific Research Applications

3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The nitrophenyl group is particularly important for its interaction with enzymes, while the cyclopropyl group contributes to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile is unique due to its combination of a cyclopropyl group and a nitrophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-cyclopropyl-2-(2-nitrophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C12H10N2O3/c13-7-10(12(15)8-5-6-8)9-3-1-2-4-11(9)14(16)17/h1-4,8,10H,5-6H2

InChI Key

PBFGMAIVKBPGAT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C(C#N)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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